n,n'-Dimethyl-n'-phenylacetohydrazide

Description

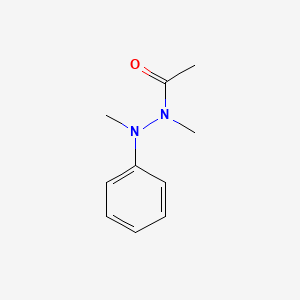

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dimethyl-N'-phenylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-9(13)11(2)12(3)10-7-5-4-6-8-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQXDQIGDMWPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)N(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962281 | |

| Record name | N,N'-Dimethyl-N'-phenylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42108-38-3 | |

| Record name | NSC86536 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dimethyl-N'-phenylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dimethyl N Phenylacetohydrazide and Analogues

Direct Acylation and Benzoylation Approaches

Direct acylation is a cornerstone of hydrazide synthesis, involving the introduction of an acyl group onto a hydrazine (B178648) scaffold. This approach is widely used for preparing the core structure of N-phenylhydrazides.

Acetylation and Benzoylation Reactions of Phenylhydrazines

The synthesis of N'-phenylhydrazides can be effectively achieved through the acylation of phenylhydrazine. nih.gov In this method, a substitution reaction occurs between a substituted benzoyl chloride and phenylhydrazine to produce the corresponding N'-phenylhydrazide. nih.gov This reaction is a fundamental step in building the basic framework of the target molecule.

Another approach involves the condensation reaction between phenylhydrazine hydrochloride and a carboxylic acid, such as benzoic acid, facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). nih.gov While this method uses a carboxylic acid directly, the underlying principle of forming the amide bond of the hydrazide remains the same. Phenylhydrazine itself can be prepared by the reduction of benzenediazonium salts, typically with sodium sulfite. orgsyn.org

Utilization of Acyl Halides and Anhydrides

Acyl halides and anhydrides are highly reactive acylating agents and are commonly employed for the synthesis of hydrazides. The reaction of hydrazines with acyl chlorides or anhydrides is a well-established method for preparing hydrazides. psu.edu For instance, substituted benzoyl chlorides, which can be synthesized from the corresponding benzoic acid and thionyl chloride (SOCl₂), react readily with phenylhydrazine. nih.gov

The use of acyl halides is a general process that can provide the desired hydrazides in excellent yield and purity under mild conditions. psu.edu Symmetrical or unsymmetrical anhydrides can also be prepared by reacting an acid chloride with a metal carboxylate, such as zinc carboxylate, under aprotic conditions, which can then serve as the acylating agent. niscpr.res.inresearchgate.net

Table 1: Examples of Acylation Reactions for Hydrazide Synthesis

| Acylating Agent | Hydrazine Substrate | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Benzoyl Chloride | Phenylhydrazine | SOCl₂ for acyl chloride prep | N'-Phenylbenzohydrazide | Up to 96% | nih.gov |

| Benzoic Acid | Phenylhydrazine HCl | EDCI, HOBt | N'-Phenylbenzohydrazide | N/A | nih.gov |

Condensation and Coupling Reactions

Beyond direct acylation, hydrazides can be synthesized through condensation and catalytic coupling reactions, which offer alternative pathways and opportunities for introducing diverse functional groups.

Synthesis via Reactions with Hydrazine Hydrate and Esters

A prevalent and efficient method for synthesizing hydrazides is the hydrazinolysis of esters. psu.edu This reaction involves the condensation of an ester with hydrazine hydrate. nih.govgoogle.com The process typically involves refluxing the ester with hydrazine hydrate, sometimes with a molar ratio of ester to hydrazine hydrate of 1:1.2 to 1:1.5. google.com This method is advantageous as it often results in high yields (over 90%) and generates an alcohol as the primary byproduct, which can be removed through distillation. google.com

This approach is applicable to a wide range of esters, including methyl, ethyl, and propyl esters of various carboxylic acids. nih.govgoogle.com For example, 2-(N-piperidyl)acetic acid hydrazide is synthesized by reacting the ethyl ester of 2-(N-piperidyl)acetic acid with hydrazine hydrate. nih.gov Similarly, N,N-dimethyl fatty hydrazides have been synthesized from fatty hydrazides, which were themselves produced from palm olein and hydrazine monohydrate. nih.gov

Palladium-Catalyzed Cross-Coupling Methods

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for forming C-N bonds. These methods offer a direct route to functionalized hydrazines. An efficient palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines as nucleophiles has been demonstrated to produce N,N-disubstituted hydrazines in good yields under mild conditions. organic-chemistry.org This reaction is highly regioselective for the N1-position of the arylhydrazine. organic-chemistry.org

While direct palladium-catalyzed methylation of the N'-phenylacetohydrazide is not widely documented, analogous C-C bond formation reactions have been successfully performed. For example, a palladium(II)-catalyzed reaction of N'-phenylacetohydrazide with tert-butyl acrylate has been achieved using a palladium acetate catalyst and a phenanthroline ligand. amazonaws.com These catalytic approaches highlight the potential for functionalizing the hydrazine core, suggesting that similar strategies could be adapted for methylation to produce N,N'-Dimethyl-N'-phenylacetohydrazide.

Condensation with Aldehydes and Ketones for Hydrazone Formation

Hydrazone formation is a fundamental condensation reaction between a hydrazine or a hydrazide and a carbonyl compound (aldehyde or ketone). numberanalytics.com The reaction mechanism involves the nucleophilic attack of the hydrazine's terminal nitrogen atom on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield the hydrazone, which features a C=N double bond. numberanalytics.com The reaction is typically catalyzed by acid. numberanalytics.com

This process is crucial as it represents the reactivity of the -NH₂ group within the hydrazide structure. For instance, N'-Phenylacetohydrazide is used as a reagent for the determination of aldehydes and ketones through the formation of hydrazones. medchemexpress.com Simple hydrazones can also be prepared via an exchange reaction, where an N,N-dimethylhydrazone reacts with anhydrous hydrazine to yield the N-unsubstituted hydrazone. orgsyn.orgresearchgate.net

Table 2: List of Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₁₀H₁₄N₂O |

| Phenylhydrazine | C₆H₈N₂ |

| Acetic Anhydride | C₄H₆O₃ |

| Benzoyl Chloride | C₇H₅ClO |

| Hydrazine Hydrate | H₆N₂O |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | C₈H₁₇N₃ |

| Hydroxybenzotriazole (HOBt) | C₆H₅N₃O |

| Thionyl Chloride | SOCl₂ |

| Palladium(II) Acetate | C₄H₆O₄Pd |

| Benzaldehyde | C₇H₆O |

| Acetone | C₃H₆O |

Oxidative Synthesis Routes

Oxidative methods are fundamental in the synthesis of hydrazide derivatives, enabling the formation of key structural motifs like the N,N'-diacylhydrazine linkage and azo compounds through controlled oxidation processes.

Oxidation of Hydrazides to N,N'-Diacylhydrazines

A primary route to symmetrical N,N'-diacylhydrazines involves the oxidative dimerization of acid hydrazides. This transformation is effectively a coupling reaction where two hydrazide molecules are joined. Various oxidizing agents have been developed to facilitate this process, offering different levels of efficiency and substrate compatibility.

One notable method employs hypervalent iodine reagents, such as iodobenzene diacetate (PhI(OAc)₂). The oxidation of acid hydrazides, including phenylacetohydrazide, with one equivalent of PhI(OAc)₂ in solvents like dichloromethane or acetonitrile leads to the formation of the corresponding N,N'-diacylhydrazines. tandfonline.com This method is valued for its facile nature and provides a direct pathway to the dimerized product. tandfonline.com

Another efficient and environmentally conscious approach utilizes Oxone® (potassium peroxymonosulfate) in an aqueous medium. This system allows for the oxidation of substituted aromatic hydrazides to N,N'-diacylhydrazines in high yields at room temperature. researchgate.net The use of water as a solvent and the safety of the reagent are significant advantages of this protocol. researchgate.net Other reagents like sodium perborate in glacial acetic acid have also been reported to smoothly convert aromatic hydrazides into N,N'-diacylhydrazines with excellent yields and purity. researchgate.net These diacylhydrazine structures are recognized for their high chemical and thermal stability. researchgate.net

Table 1: Comparison of Oxidizing Agents for N,N'-Diacylhydrazine Synthesis

| Oxidizing Agent | Solvent(s) | Conditions | Key Advantages | Source(s) |

|---|---|---|---|---|

| Iodobenzene diacetate | Dichloromethane, Acetonitrile | Dry conditions | Facile, new synthesis method | tandfonline.com |

| Oxone® | Water | Room Temperature | High yields, safe reagent, aqueous medium | researchgate.net |

| Sodium Perborate | Glacial Acetic Acid | Room Temperature | Excellent yields and purity | researchgate.net |

Oxidative Dehydrogenation Processes

The oxidative dehydrogenation of the N-H bonds within the hydrazine or hydrazide moiety is a cornerstone for synthesizing azo compounds (R-N=N-R'). nih.gov While not directly producing N,N'-diacylhydrazines, this process is a critical oxidative route for creating important analogues. A variety of methods, both metal-free and metal-catalyzed, have been established. nih.gov Traditional methods often used strong, stoichiometric oxidants like manganese dioxide (MnO₂) or potassium permanganate (KMnO₄), but these approaches can suffer from limited substrate scope and produce significant waste. nih.govacs.org

Modern synthetic chemistry has moved towards milder and more sustainable alternatives. A highly efficient, metal-free method utilizes trichloroisocyanuric acid (TCCA) as an oxidant in tetrahydrofuran (THF) at room temperature, providing a broad range of azo compounds in excellent yields (82-97%). organic-chemistry.org This process is noted for its operational simplicity and scalability. organic-chemistry.org Another metal-free system employs catalytic amounts of tert-butyl nitrite (TBN) in ethanol at ambient temperature, using air as the ultimate oxidant to produce various azo compounds in yields up to 98%. nih.govacs.org Other organocatalytic systems, such as TEMPO with air, have also been developed. nih.gov

For fluorinated oxidants, Selectfluor® has been shown to mediate the oxidative dehydrogenation of hydrazine derivatives under mild conditions, proceeding through a proposed N-fluorination and elimination mechanism. researchgate.net In the realm of metal-catalyzed systems, an Anderson-type polyoxomolybdate-based iron(III) catalyst has been used with hydrogen peroxide as the oxidant in aqueous ethanol to generate azo compounds in moderate to excellent yields. researchgate.netrsc.org

Table 2: Modern Reagents for Oxidative Dehydrogenation of Hydrazines

| Reagent/Catalyst System | Oxidant | Solvent | Key Features | Source(s) |

|---|---|---|---|---|

| Trichloroisocyanuric acid (TCCA) | TCCA | THF | Metal-free, high yields (82-97%), scalable | organic-chemistry.org |

| tert-Butyl Nitrite (TBN) | Air | Ethanol | Metal-free, catalytic, mild conditions, excellent yields (up to 98%) | nih.govacs.org |

| Anderson-type Iron Catalyst | Hydrogen Peroxide | Aqueous Ethanol | Metal-catalyzed, good to excellent yields | rsc.org |

| Selectfluor® | Selectfluor® | Not specified | Metal-free, good functional group tolerance | researchgate.net |

Derivatization Strategies for N-Substituted Phenylacetohydrazides

The synthesis of specifically substituted hydrazides like this compound relies on precise derivatization strategies. These include the addition of alkyl and aryl groups to the nitrogen atoms of the hydrazide core and the subsequent functionalization of the entire hydrazide linker.

N-Alkylation and N-Arylation Methods

N-alkylation is a fundamental transformation for introducing alkyl groups onto nitrogen atoms. acsgcipr.org For a substrate like N'-phenylacetohydrazide medchemexpress.com, methylation would be required to produce the target compound. General methods for N-alkylation often involve the reaction of an amine or amide with an alkylating agent, such as an alkyl halide or sulfonate, typically in the presence of a base. acsgcipr.org In the context of N-substituted 2-phenylacetamides, which are structurally related, alkylation with agents like diazomethane or methyl iodide has been studied, though selectivity between N- and O-alkylation can be a challenge. researchgate.net For more controlled and efficient alkylation, reactions can be performed in ionic liquids with a base like potassium hydroxide, which has proven effective for N-alkylation of various N-acidic compounds. organic-chemistry.org

N-arylation, the formation of a nitrogen-aryl bond, is crucial for synthesizing analogues with additional aryl substituents. nih.gov While classic copper-mediated Ullmann conditions exist, they often require harsh conditions. nih.gov Modern methods offer milder alternatives. Palladium-catalyzed cross-coupling reactions, developed by Buchwald and Hartwig, are powerful tools for the N-arylation of a wide array of amines. nih.gov Furthermore, transition-metal-free approaches have been developed. One such method involves the reaction of amines with o-silylaryl triflates in the presence of cesium fluoride (CsF), which proceeds under very mild conditions and tolerates a variety of functional groups. nih.gov

Table 3: Selected N-Alkylation and N-Arylation Methodologies

| Transformation | Reagent(s) | Conditions | Substrate Scope | Source(s) |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides, KOH | Ionic liquids, 20-80°C | N-acidic heterocycles, Phthalimide | organic-chemistry.org |

| N-Arylation | o-Silylaryl triflates, CsF | Mild, room temperature | Amines, sulfonamides, phenols | nih.gov |

| N-Arylation | Aryl halides, Pd-catalyst | Varies | Primary amines, various amines | nih.govrsc.org |

Functionalization of Hydrazide Linkers

The hydrazide moiety is a versatile functional group that can serve as a modifiable linker in more complex molecules, particularly in the fields of peptide and medicinal chemistry. osti.govmdpi.com Its utility stems from its potent nucleophilicity and its ability to undergo chemoselective reactions. oup.com

Aryl hydrazide linkers are notably stable under standard conditions used in solid-phase peptide synthesis (SPPS), yet they can be cleaved under very mild oxidative conditions, making them valuable "safety-catch" linkers. osti.gov This orthogonality allows for the synthesis of complex structures like C-terminal modified peptides and cyclic peptides. osti.gov

The hydrazide group can also be converted into other important functionalities. For instance, it can serve as a precursor to a peptide α-thioester, which is a key intermediate for native chemical ligation—a powerful technique for the total chemical synthesis of proteins. osti.govoup.com Furthermore, the hydrazide can react with aldehydes or ketones to form a stable hydrazone linkage. nih.gov This reaction is considered bioorthogonal and has been used to create chimeric, bifunctional molecules by joining distinct pharmacophores. oup.comnih.gov The hydrazone itself can also act as a directing group to facilitate C-H functionalization at other positions in the molecule, and can later be converted into a range of other groups, including nitriles, carboxylic acids, and various heterocycles. nih.gov

Table 4: Applications of the Hydrazide Linker in Synthesis

| Application | Key Reaction | Resulting Structure/Function | Key Advantage | Source(s) |

|---|---|---|---|---|

| Solid-Phase Synthesis | Mild oxidative cleavage | C-terminal modified peptides, cyclic peptides | Orthogonality, "safety-catch" linker | osti.gov |

| Protein Synthesis | Conversion to thioester | Peptide α-thioesters for Native Chemical Ligation | Access to synthetic proteins | oup.com |

| Chimeric Molecules | Hydrazone formation | Bifunctional compounds | Bioorthogonal, stable linkage | nih.gov |

| C-H Functionalization | Hydrazone as directing group | Diverse functional groups (nitriles, acids, etc.) | Versatile handle for further elaboration | nih.gov |

Spectroscopic Data Unattainable for this compound

A comprehensive search for advanced spectroscopic data on the chemical compound this compound has revealed a significant lack of publicly available experimental information. Despite extensive queries of scientific databases and scholarly articles, specific details regarding its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization could not be located.

While information is available for structurally related compounds, such as N'-methyl-N'-phenylacetohydrazide and phenylhydrazine, this data is not directly applicable to this compound. The substitution pattern and number of methyl groups significantly influence the chemical environment of the nuclei and the vibrational modes of the functional groups, leading to distinct spectroscopic signatures.

Consequently, without primary experimental data, the generation of a scientifically accurate and detailed analysis as per the requested outline is not feasible. The creation of such an article would require speculation and would not meet the standards of scientific rigor. Further research and publication of the spectroscopic characterization of this compound are necessary before a comprehensive analysis can be provided.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight and structure of a compound. For N,N'-Dimethyl-N'-phenylacetohydrazide, various MS methods are employed for comprehensive characterization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique suitable for analyzing polar molecules like this compound without significant fragmentation. In positive ion mode, the molecule is expected to be protonated, forming the pseudomolecular ion [M+H]⁺.

The analysis would reveal a primary ion corresponding to the protonated molecule. The expected fragmentation pathways for hydrazides in ESI-MS often involve the cleavage of the N-N bond and the amide C-N bond. nih.govresearchgate.net Potential fragmentation of the [M+H]⁺ ion of this compound could lead to the formation of characteristic product ions, providing insights into the compound's structural connectivity.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 179.1 | Protonated molecular ion |

| [C₈H₁₁N₂]⁺ | 135.1 | Loss of acetyl group (CH₃CO) |

| [C₆H₅N(CH₃)]⁺ | 106.1 | Cleavage of N-N bond |

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₀H₁₄N₂O), HR-MS is crucial for confirming its chemical formula. By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental formula can be unequivocally established.

Table 2: HR-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O |

| Calculated Exact Mass [M+H]⁺ | 179.1179 |

| Measured Exact Mass [M+H]⁺ | (Hypothetical: e.g., 179.1181) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for assessing the purity of volatile and thermally stable compounds like this compound. mdpi.commdpi.com The sample is first vaporized and separated on a GC column, with each component entering the mass spectrometer for detection. The retention time from the GC provides one level of identification, while the mass spectrum provides another.

The electron ionization (EI) mass spectrum would typically show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern serves as a molecular fingerprint that can be compared against spectral libraries for identification. nist.govnist.gov Common fragmentations would likely involve the loss of methyl and acetyl groups and cleavage of the hydrazide core.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₀H₁₄N₂O |

| Formula Weight | 178.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1040 |

Analysis of Crystal Packing and Intermolecular Interactions

The data from single-crystal X-ray diffraction also reveals how molecules are arranged in the crystal lattice. This packing is governed by various non-covalent intermolecular interactions. figshare.com While this compound lacks strong hydrogen bond donors like N-H or O-H groups, it can participate in weaker interactions such as C-H···O hydrogen bonds, where the carbonyl oxygen acts as an acceptor.

Furthermore, the presence of the phenyl ring allows for potential π-π stacking interactions between adjacent molecules. researchgate.netnih.gov To comprehensively analyze these interactions, Hirshfeld surface analysis is employed. mdpi.comnih.govnih.gov This computational method maps the intermolecular contacts on a 3D surface around the molecule.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N'-Dimethyl-N-phenylhydrazine |

| N-Methyl-N'-phenylacetohydrazide |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method in computational quantum chemistry for investigating the electronic structure of molecules. researchgate.net This approach is centered on the electron density of a system, providing a balance between computational cost and accuracy for predicting a wide array of molecular properties. For n,n'-Dimethyl-n'-phenylacetohydrazide, DFT calculations can elucidate its geometry, spectroscopic signatures, and reactivity patterns.

The foundational step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. researchgate.netsciforum.net These optimized parameters provide a clear three-dimensional representation of the molecule in its most stable state.

Interactive Table: Predicted Geometrical Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C | C (phenyl) | ~1.39 | |

| Bond Length (Å) | C | H (phenyl) | ~1.08 | |

| Bond Length (Å) | C (phenyl) | N | ~1.42 | |

| Bond Length (Å) | N | N | ~1.38 | |

| Bond Length (Å) | N | C (acetyl) | ~1.36 | |

| Bond Length (Å) | C (acetyl) | O | ~1.23 | |

| Bond Length (Å) | C (acetyl) | C (methyl) | ~1.52 | |

| Bond Length (Å) | N | C (methyl) | ~1.47 | |

| Bond Angle (°) | C | C | C (phenyl) | ~120 |

| Bond Angle (°) | C (phenyl) | N | N | ~118 |

| Bond Angle (°) | N | N | C (acetyl) | ~121 |

| Bond Angle (°) | N | C (acetyl) | O | ~122 |

| Dihedral Angle (°) | C-C-N-N | Variable |

Note: The values presented are illustrative and based on typical bond lengths and angles for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. sphinxsai.com These calculations not only confirm that the optimized structure corresponds to a true energy minimum but also provide a theoretical spectrum that can be compared with experimental data for structural validation. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms.

For this compound, characteristic vibrational modes would include C-H stretching of the phenyl and methyl groups, the C=O stretching of the acetyl group, and N-N stretching of the hydrazide backbone. sphinxsai.com The correlation between theoretical and experimental spectra is often improved by applying a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atoms, while the LUMO is likely to be distributed over the acetyl group, particularly the C=O bond. The HOMO-LUMO gap can be used to predict the molecule's electronic absorption properties and its potential for charge transfer interactions. nih.gov

Interactive Table: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are estimations based on typical FMO energies for similar aromatic hydrazides and would be refined by specific DFT calculations.

The distribution of charge within a molecule is fundamental to its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org This map is color-coded to indicate regions of negative and positive electrostatic potential, which correspond to areas that are rich or poor in electron density, respectively. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential (typically colored red) around the oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. nih.gov Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those of the phenyl ring and the N-H group (if present in a tautomeric form), highlighting potential sites for nucleophilic attack. libretexts.org

DFT calculations can also be employed to predict various thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. semanticscholar.org These properties are essential for understanding the stability of the molecule and the feasibility of chemical reactions in which it might participate. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies, providing a detailed picture of the reaction mechanism and kinetics.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment, such as a solvent. rsc.org

For this compound, MD simulations could be used to study its conformational landscape, identifying the most populated conformers and the energy barriers between them. Furthermore, simulations in an aqueous environment could reveal how the molecule interacts with water, providing insights into its solubility and the structure of its hydration shell. These dynamic insights are crucial for understanding how the molecule behaves in a realistic chemical or biological setting.

Conformational Dynamics and Flexibility Studies

The conformational landscape of this compound is primarily dictated by the rotation around several key single bonds. The flexibility of the molecule is largely influenced by the torsional angles involving the N-N bond, the N-phenyl bond, and the N-acetyl bond. Theoretical calculations, such as those employing Density Functional Theory (DFT), can elucidate the preferred conformations and the energy barriers between them.

A study on the conformational effects of N- and C-methylation in N-acylhydrazones revealed that N-methylation can significantly alter the preferred dihedral angles, often inducing a shift from an antiperiplanar to a synperiplanar conformation. nih.gov In the case of this compound, the presence of two methyl groups is expected to introduce steric hindrance that influences the planarity of the hydrazide moiety and the orientation of the phenyl ring. nih.gov

The primary rotatable bonds that define the conformational space of this compound are:

τ1 (C-N-N-C): Rotation around the N-N bond.

τ2 (C-C-N-N): Rotation around the C-N bond of the acetyl group.

τ3 (N-N-C-C): Rotation around the N-C bond of the phenyl group.

The relative energies of different conformers can be calculated to identify the most stable structures. The global minimum energy conformation is determined by a combination of electronic effects, such as conjugation between the phenyl ring and the hydrazide group, and steric effects from the methyl groups.

| Conformer | τ1 (C-N-N-C) | τ2 (C-C-N-N) | τ3 (N-N-C-C) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|---|---|

| A | 180° (anti) | 0° (syn) | 45° | 0.00 | Minimal steric hindrance, favorable conjugation. |

| B | 0° (syn) | 0° (syn) | 45° | 2.5 | Increased steric repulsion between methyl and phenyl groups. |

| C | 180° (anti) | 180° (anti) | 45° | 1.8 | Steric clash between acetyl oxygen and phenyl ring. |

| D | 180° (anti) | 0° (syn) | 90° | 3.2 | Disrupted conjugation between phenyl ring and nitrogen lone pair. |

Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of a ligand when it interacts with a biological target, such as a protein receptor or an enzyme. nih.gov These simulations can provide insights into the stability of the ligand-target complex, the key intermolecular interactions, and the conformational changes that may occur upon binding. nih.gov

For this compound, MD simulations would typically involve placing the molecule in the binding site of a target protein and simulating the system's evolution over time. The interactions that could be crucial for its binding affinity include:

Hydrogen Bonding: The carbonyl oxygen of the acetohydrazide group can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the methyl groups can engage in hydrophobic interactions with nonpolar residues of the target protein.

π-π Stacking: The phenyl ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

A study on N'-phenylacetohydrazide derivatives as Ebola virus entry inhibitors utilized molecular dynamics simulations to understand the binding of these compounds to the viral glycoprotein. acs.org The simulations revealed that the aromatic rings of the N',N'-diphenyl derivative were situated in a hydrophobic cavity of the protein. acs.org Similar methodologies could be applied to this compound to explore its potential as a ligand for various biological targets.

Quantum Chemical Topology Approaches

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to partition a molecule into atomic basins and to characterize the nature of chemical bonds. amercrystalassn.org This analysis provides quantitative measures of bond strength and type based on the properties of the electron density at the bond critical points (BCPs). amercrystalassn.org

For this compound, a QTAIM analysis would focus on the key covalent bonds, such as the N-N, C-N, and C=O bonds. The primary parameters calculated at the BCP of a bond are:

Electron density (ρ(r)) : Higher values indicate a stronger bond.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. Negative values are characteristic of shared (covalent) interactions, while positive values suggest closed-shell (ionic, van der Waals) interactions.

Total energy density (H(r)) : A negative value for H(r) is also indicative of a covalent character.

Computational studies on hydrazide derivatives have utilized QTAIM to understand the electronic properties of the molecules. ekb.eg For this compound, the N-N bond is of particular interest, as its properties can influence the molecule's reactivity and stability.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |

|---|---|---|---|---|

| C=O | ~0.30 - 0.40 | Positive | Negative | Polar Covalent |

| C-N (acetyl) | ~0.25 - 0.30 | Negative | Negative | Covalent |

| N-N | ~0.20 - 0.25 | Negative | Negative | Covalent |

| N-C (phenyl) | ~0.24 - 0.28 | Negative | Negative | Covalent |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used to build predictive models. nih.gov

For a series of this compound analogs, a 3D-QSAR study would involve:

Building a dataset of molecules with known biological activities.

Aligning the molecules based on a common scaffold.

Calculating steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) around the molecules.

Using statistical methods , such as Partial Least Squares (PLS), to derive a correlation between the calculated fields/indices and the biological activity.

The resulting 3D-QSAR models can be visualized as contour maps, which highlight the regions in space where modifications to the molecular structure are likely to increase or decrease activity. For instance, a SAR study on phenylhydrazine substituted tetronic acid derivatives as antifungal agents successfully used 3D-QSAR to guide the design of more potent compounds. nih.gov

A hypothetical SAR study on this compound derivatives could explore the effect of substituents on the phenyl ring.

| Substituent (R) | Position | Electronic Effect | Steric Effect | Predicted Activity Change |

|---|---|---|---|---|

| -Cl | para | Electron-withdrawing | Small | Increase |

| -OCH₃ | para | Electron-donating | Medium | Decrease |

| -NO₂ | meta | Strongly electron-withdrawing | Medium | Significant Increase |

| -CH₃ | ortho | Electron-donating | Medium | Decrease (due to steric hindrance) |

Mechanistic Studies of Reactions Involving N,n Dimethyl N Phenylacetohydrazide

Elucidation of Reaction Pathways for Synthesis

The primary synthetic route to N,N'-Dimethyl-N'-phenylacetohydrazide involves the acylation of a corresponding hydrazine (B178648) derivative. The most common and direct method is the reaction of 1,1-dimethyl-2-phenylhydrazine with an acetylating agent, such as acetyl chloride or acetic anhydride.

The reaction with acetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride. This is followed by the elimination of a chloride ion to form the final acetohydrazide product.

Reaction Scheme:

Step 1: Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of 1,1-dimethyl-2-phenylhydrazine attacks the carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate.

Step 2: Elimination of Leaving Group: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

Step 3: Deprotonation: A base, which can be another molecule of the hydrazine or a non-nucleophilic base added to the reaction mixture, removes a proton from the nitrogen atom, yielding this compound and a hydrochloride salt.

A similar mechanism is operative with acetic anhydride, where the acetate ion is the leaving group.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1,1-Dimethyl-2-phenylhydrazine | Acetyl chloride | This compound | Nucleophilic Acyl Substitution |

| 1,1-Dimethyl-2-phenylhydrazine | Acetic anhydride | This compound | Nucleophilic Acyl Substitution |

Investigation of Chemical Transformations and Degradation Processes

This compound can undergo various chemical transformations and degradation processes, primarily centered around the cleavage of the N-N bond. These reactions can be induced by photolytic, reductive, or oxidative conditions.

Photochemical N-N Bond Cleavage: Visible light photocatalysis has been shown to be an effective method for cleaving the N-N bond of N,N-disubstituted hydrazides. nih.govnih.gov This process typically involves a photosensitizer, such as a ruthenium(II) complex, which, upon excitation by visible light, can induce the cleavage.

The proposed mechanism involves the following steps:

Excitation of the Photocatalyst: The ruthenium complex absorbs a photon, leading to an excited state.

Electron Transfer: The excited photocatalyst is quenched by the hydrazide through a single electron transfer (SET) process, generating a nitrogen-centered radical cation.

Deprotonation and Radical Formation: The radical cation can then undergo deprotonation to form a neutral radical.

Reaction with Oxygen: This radical can react with molecular oxygen to form a peroxyl radical, which can then undergo further reactions leading to the cleavage of the N-N bond.

Reductive and Oxidative Cleavage: The N-N bond in hydrazides can also be cleaved under strong reductive or oxidative conditions. nih.gov Reductive cleavage often employs reagents like samarium diiodide or catalytic hydrogenation, leading to the formation of the corresponding amide and amine. Oxidative cleavage can be achieved with various oxidizing agents and can lead to a variety of products depending on the reaction conditions.

Role of Catalysis in Hydrazide Reactions

Catalysis plays a crucial role in many reactions involving hydrazides, including their synthesis and transformation.

Synthesis: The synthesis of N,N-disubstituted hydrazides can be facilitated by various catalysts. For instance, copper-catalyzed coupling reactions of N-acyl-N'-substituted hydrazines with aryl iodides provide a route to N,N-diaryl hydrazines. nih.gov Ruthenium pincer catalysts have been employed for the N,N-dialkylation of acylhydrazides using alcohols. organic-chemistry.org

N-N Bond Cleavage: As mentioned previously, ruthenium(II) complexes are effective photocatalysts for the cleavage of the N-N bond in hydrazides. nih.govnih.gov The choice of catalyst and ligands can influence the efficiency and selectivity of the cleavage reaction. For instance, different ruthenium complexes exhibit varying activities in the photocatalytic cleavage of hydrazines and hydrazides. thieme-connect.de

| Reaction Type | Catalyst | Description |

| N,N-Dialkylation of Acylhydrazides | Ruthenium pincer complex | Catalyzes the alkylation of acylhydrazides using alcohols as alkylating agents. organic-chemistry.org |

| N-N Bond Cleavage | Ru(bpyrz)32 | A photocatalyst that induces N-N bond cleavage upon irradiation with visible light. nih.govnih.gov |

| Arylation of Hydrazides | Copper(I) Iodide | Catalyzes the coupling of N-acyl-N'-substituted hydrazines with aryl iodides. nih.gov |

Derivatives and Analog Development from N,n Dimethyl N Phenylacetohydrazide

Design and Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine group (-C=N-), are typically synthesized through the condensation of a primary amine with a carbonyl compound. While N,N'-dimethyl-N'-phenylacetohydrazide itself is a secondary amine and does not directly form Schiff bases in the traditional sense, its parent compound, phenylhydrazine, is a common starting material for such reactions. chemijournal.comchemijournal.com The condensation reaction involves an aromatic aldehyde and an amine, often carried out in a solvent like ethanol. chemijournal.com The formation of these imines, or azomethines, can proceed without a catalyst, offering high yields and straightforward product isolation. chemijournal.com

The general synthesis pathway for Schiff bases from phenylhydrazine derivatives involves reacting the hydrazine (B178648) with various aromatic aldehydes. For instance, compounds have been prepared using substituted benzaldehydes like 4-chlorobenzaldehyde and 4-bromobenzaldehyde. The resulting Schiff bases are stable compounds with applications in various chemical fields, including the synthesis of metal complexes. chemijournal.comchemrxiv.org

Table 1: Examples of Schiff Bases Derived from Phenylhydrazine Analogs

| Aldehyde Reactant | Phenylhydrazine Analog | Resulting Schiff Base Structure (General) | Reference |

|---|---|---|---|

| Salicylaldehyde | Phenylhydrazine | C₁₃H₁₂N₂O | chemijournal.com |

| 4-Chlorobenzaldehyde | Phenylhydrazine | C₁₃H₁₁ClN₂ | |

| 4-Bromobenzaldehyde | Phenylhydrazine | C₁₃H₁₁BrN₂ |

Formation of Hydrazone Derivatives and their Structural Diversity

N-acylhydrazones are a significant class of compounds synthesized from the condensation of hydrazides with aldehydes or ketones. ekb.eg this compound serves as a key precursor for N-acylhydrazones, which are important intermediates in organic synthesis. The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic C=N-N-C=O structure.

The structural diversity of these hydrazone derivatives can be readily achieved by varying the carbonyl component in the condensation reaction. This allows for the introduction of a wide range of substituents, influencing the electronic and steric properties of the final molecule. The stability and chemical behavior of these N-acylhydrazone derivatives have been investigated using computational methods, which provide insights into their molecular structure and electronic properties. ekb.eg

Cyclization Reactions to Form Heterocyclic Systems

The hydrazide and hydrazone functionalities derived from this compound are pivotal in the construction of various heterocyclic rings. These cyclization reactions open pathways to valuable chemical entities such as oxadiazoles, triazoles, and more complex fused systems.

1,3,4-Oxadiazoles are five-membered heterocyclic compounds that can be synthesized from acid hydrazides. nih.gov A common synthetic route involves the cyclodehydration of diacylhydrazine intermediates, which can be formed from the reaction of an acid hydrazide with an acylating agent. nih.gov Various dehydrating agents, such as phosphorus oxychloride, are employed to facilitate the ring-closure step. nih.gov

The synthesis process typically begins with the conversion of a substituted acid to its corresponding hydrazide. This hydrazide is then reacted with another carboxylic acid or its derivative, followed by cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.govsphinxsai.com The substituents on the final oxadiazole ring can be readily modified by choosing appropriate starting materials, allowing for the creation of a library of derivatives.

The 1,2,4-triazole ring is another important heterocyclic system accessible from hydrazide precursors. The synthesis can involve the reaction of the hydrazide with various reagents to build the triazole core. These compounds are of interest due to their wide range of applications. nih.govresearchgate.net For instance, N-Mannich bases derived from 1,2,4-triazole hybrids have been synthesized and evaluated for their biological activities. nih.gov The structural framework of 1,2,4-triazoles, with their multiple nitrogen atoms, allows for diverse interactions with biological targets. researchgate.net

The chemical reactivity of this compound and its derivatives also allows for the construction of more complex fused heterocyclic systems. Polyheterocyclic skeletons are common backbones in a variety of biologically significant molecules. nih.gov Synthetic strategies like [3+2] cycloaddition reactions are powerful tools for building these intricate structures. nih.gov

For example, heteroaromatic N-ylides, which can be generated from precursors related to the phenylhydrazine scaffold, react with electron-deficient olefins to afford fused polycyclic compounds. nih.gov While direct synthesis of pyrazoloindoles or triazinyl radicals from this compound is specific, the general reactivity of the hydrazide moiety is a cornerstone for creating precursors for such complex cyclizations. The construction of fused N-containing heterocycles is a significant area of research, with applications in medicinal chemistry and materials science. mdpi.comnih.gov

Coordination Chemistry: Metal Complex Formation with this compound Ligands

The field of coordination chemistry explores the formation of complexes between metal ions and ligands. uci.edu Hydrazides and their derivatives, such as Schiff bases and hydrazones, are excellent ligands due to the presence of multiple donor atoms (nitrogen and oxygen). These ligands can coordinate to a variety of metal ions, forming stable complexes with diverse geometries and properties. researchgate.netamazonaws.com

Derivatives of this compound, particularly the Schiff bases and hydrazones formed from it, can act as bidentate or tridentate ligands. amazonaws.com The coordination typically involves the imine nitrogen and a phenolic or carbonyl oxygen atom. Transition metal complexes with ligands derived from phenylhydrazine have been synthesized and characterized. chemrxiv.orgresearchgate.net These complexes exhibit various coordination geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. researchgate.net The study of these metal complexes is crucial for understanding their electronic, magnetic, and reactive properties. ufl.edu

Table 2: Potential Coordination Modes of this compound Derivatives

| Derivative Type | Potential Donor Atoms | Example Metal Ions | Potential Geometry |

|---|---|---|---|

| Acylhydrazone | Carbonyl Oxygen, Imine Nitrogen | Co(II), Ni(II), Cu(II) | Octahedral |

Despite a comprehensive search of available scientific literature, no specific research articles, patents, or scholarly documents detailing the synthesis, characterization, spectroscopic analysis, or structural analysis of metal-hydrazide complexes specifically involving the compound This compound were found.

The field of coordination chemistry extensively covers a wide array of hydrazide and hydrazone derivatives and their complexes with various transition metals. These studies reveal that hydrazides can act as versatile ligands, typically coordinating to metal ions through the carbonyl oxygen and the terminal nitrogen atom of the hydrazide moiety. The coordination behavior is often influenced by the substituents on the hydrazide backbone, which can affect the electronic and steric properties of the ligand.

Spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectroscopy are standard tools for characterizing these metal complexes. IR spectroscopy is particularly useful for determining the coordination mode of the hydrazide ligand by observing shifts in the vibrational frequencies of the C=O and N-H bonds upon complexation. NMR spectroscopy provides insights into the structure of the complexes in solution, while electronic spectroscopy helps in understanding the geometry around the metal center. X-ray crystallography provides definitive structural information, including bond lengths and angles within the coordination sphere.

While the general principles of hydrazide coordination chemistry are well-established, the specific application of these principles to This compound and the development of its metal-based derivatives have not been reported in the accessible literature. The substitution pattern of this particular compound, with methyl groups on both nitrogen atoms and a phenyl group on one, would likely influence its coordination behavior in unique ways, making it an interesting candidate for future research in the field of inorganic and coordination chemistry.

However, due to the absence of specific data, a detailed article on the derivatives and analog development from This compound , as outlined in the user's request, cannot be generated at this time. Further experimental research would be required to synthesize and characterize its metal complexes and to analyze their spectroscopic and structural properties.

Advanced Applications in Chemical Synthesis and Reagent Chemistry

Utilization as Reagents for Carbonyl Compound Determination

The reaction between hydrazides and carbonyl compounds (aldehydes and ketones) to form hydrazones is a foundational principle in organic chemistry, often used for the detection and characterization of these functional groups. N,N'-Dimethyl-N'-phenylacetohydrazide can be employed as a derivatizing agent for this purpose. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon, followed by dehydration to yield a stable N,N'-disubstituted hydrazone.

The resulting hydrazone derivatives possess distinct physical and spectroscopic properties compared to the parent carbonyl compounds. This transformation is highly valuable in analytical settings, particularly in chromatography, where the polarity and volatility of the analytes are modified, often leading to improved separation and detection. For instance, the increased molar mass and the introduction of a phenyl group can enhance the detectability of the derivatives in techniques like mass spectrometry.

While specific data for this compound is not extensively documented in public literature, the principle is well-established with analogous reagents like N,N-dicarboxymethyl hydrazine (B178648) (DCMH), which has been shown to be a chemoselective derivatization reagent for carbonyl compounds rsc.org. The general reaction scheme is illustrated below:

Table 1: General Reaction for Carbonyl Derivatization

| Reactant 1 | Reactant 2 (Aldehyde or Ketone) | Product |

| This compound | R-C(=O)-R' | N'-(alkylidene)-N,N'-dimethyl-N'-phenylacetohydrazide (Hydrazone) |

This derivatization can be used to selectively isolate and quantify aldehydes from complex mixtures, demonstrating the utility of specialized hydrazides in analytical applications rsc.org.

Role as Building Blocks in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.govgrowingscience.comnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov Hydrazides and their derivatives are valuable components in various MCRs, particularly in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. mdpi.comresearchgate.netresearchgate.net

This compound can serve as the "acid" component in isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR). nih.govresearchgate.net In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form an α-acylamino amide. By substituting the carboxylic acid with a hydrazide derivative like this compound, chemists can synthesize peptidomimetic structures containing an N-N bond, which are of significant interest in medicinal chemistry.

The reaction proceeds through the formation of an intermediate nitrilium ion, which is then trapped by the hydrazide nucleophile. nih.gov The functional group tolerance of the Ugi reaction allows for the incorporation of diverse substituents, making it a powerful tool for creating libraries of complex molecules. nih.gov The use of hydrazides in such reactions can lead to the formation of α-hydrazino amides and other unique scaffolds. nih.gov

While specific examples detailing the use of this compound in MCRs are specialized, the utility of hydrazones and hydrazides in these reactions is well-documented for creating pyrazole and pyranopyrazole derivatives, highlighting the potential of this class of compounds. growingscience.comnih.govhilarispublisher.comresearchgate.net

Application in Ligand Design for Catalysis

The design of ligands is central to the field of transition metal catalysis, as the ligand sphere around a metal center dictates the catalyst's reactivity, selectivity, and stability. Hydrazide and hydrazone derivatives are effective ligands because they possess multiple donor atoms (nitrogen and oxygen) that can coordinate with metal ions. nih.govresearchgate.netekb.eg This chelation can form stable metal complexes with various geometries, such as octahedral or square planar arrangements. researchgate.netnih.gov

This compound contains hard donor atoms (carbonyl oxygen and amino nitrogens) that can form stable complexes with a variety of transition metals. By modifying the substituents on the phenyl ring or the acetyl group, the steric and electronic properties of the ligand can be fine-tuned to optimize catalytic performance. researchgate.net

These hydrazide-based ligands can be used to create catalysts for a range of organic transformations. For example, ruthenium complexes bearing tridentate bis(pyrazolyl)pyridine ligands, which share structural motifs with hydrazide-based systems, have proven to be highly efficient precursors for the transfer hydrogenation of ketones. researchgate.net Similarly, palladium complexes with N-heterocyclic carbene (NHC) ligands incorporating sugar moieties demonstrate the principle of tuning ligand properties for catalysis in aqueous media. The ability of hydrazone-metal complexes to participate in catalysis is a broad and active area of research. researchgate.netnih.gov The structural framework of this compound makes it a promising candidate for the development of novel, specialized catalysts.

Table 2: Potential Coordination Sites for Metal Catalysis

| Functional Group | Donor Atom(s) | Potential Role in Catalysis |

| Carbonyl | Oxygen | Lewis basic site for metal coordination. |

| Hydrazide Nitrogens | Nitrogen | Can act as a bidentate or tridentate ligand in conjunction with the carbonyl oxygen to form a stable chelate complex with a metal center. ekb.egnih.gov |

The development of catalysts from hydrazide-based ligands is a promising strategy for achieving new reactivity and selectivity in chemical synthesis. nih.govnih.gov

Academic Investigations into Interactions with Biological Systems Excluding Clinical Data

In Vitro Antiviral Activity Studies

Derivatives of N'-phenylacetohydrazide have been identified as potent inhibitors of Ebola virus (EBOV) entry into host cells. These compounds represent a promising area of research for developing countermeasures against this highly pathogenic virus.

Mechanism of Action against Viral Entry (e.g., Ebola Virus Glycoprotein Inhibition)

The antiviral action of N'-phenylacetohydrazide derivatives is primarily attributed to their ability to inhibit viral entry. The Ebola virus relies on its surface glycoprotein (GP) to attach to host cells and catalyze membrane fusion, a critical step for infection. The EBOV-GP is composed of two subunits, GP1 and GP2, which mediate host cell recognition and membrane fusion, respectively.

Research indicates that these hydrazide compounds bind to a hydrophobic cavity located at the interface of the GP1 and GP2 subunits. This binding is thought to destabilize the glycoprotein, thereby interfering with the fusion process. Specifically, this interaction can act as an allosteric inhibitor of the binding between the EBOV-GP and its host cell receptor, the endosomal Niemann-Pick C1 (NPC1) protein. By preventing the GP-NPC1 interaction, the virus is unable to enter the host cell, effectively halting the infection cycle at an early stage. Saturation transfer difference–nuclear magnetic resonance (STD-NMR) experiments have confirmed the recognition and binding of these compounds to the EBOV-GP.

Evaluation using Viral Pseudotypes and Replicative Models

The initial screening and evaluation of the antiviral potential of N'-phenylacetohydrazide derivatives were conducted using safe and effective surrogate models based on viral pseudotypes. These models utilize replication-deficient viruses, such as lentiviruses, that have been engineered to express the EBOV-GP on their surface. This approach allows researchers to study viral entry in a lower biosafety level (BSL-2) environment, as opposed to the BSL-4 facilities required for handling authentic, replicative Ebola virus.

To validate the findings from the pseudotype assays, the most promising compounds were subsequently tested against the wild-type, replicative Zaire Ebola virus in Vero-E6 cells. Studies have shown a good correlation between the inhibitory data obtained from the pseudotype systems and the infectious EBOV models, confirming the utility of the surrogate systems for initial screening. For instance, N',N'-diphenyl and N'-benzyl-N'-phenylacetohydrazide derivatives showed antiviral activity in the micromolar range in pseudotype assays, and this activity was later confirmed in replicative EBOV models.

| Compound | Description | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 10 | N',N'-diphenyl derivative | 3.13 | >100 | >32 |

| 11 | N',N'-diphenyl derivative | 0.30 | 100 | 333 |

| 13 | N',N'-diphenyl derivative | 2.70 | >100 | >37 |

| 14 | N',N'-diphenyl derivative | 0.27 | 96.7 | 358 |

| 30 | N'-benzyl-N'-phenyl derivative | 1.05 | >100 | >95 |

Antimicrobial Activity Studies

The hydrazide and hydrazone chemical scaffolds are present in many compounds exhibiting a wide range of biological activities, including antimicrobial effects.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Phenylhydrazide and phenylhydrazone derivatives have demonstrated variable efficacy against bacterial strains. Some studies report that certain synthesized derivatives show promising activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, but have no inhibitory effect on Gram-negative bacteria like Escherichia coli. In contrast, other research indicates that specific hydrazone derivatives can inhibit both Gram-positive (S. aureus) and Gram-negative (E. coli, Salmonella typhi) bacteria, although the activity was generally characterized as weak compared to standard antibiotics. Further modifications to the core structure, such as the creation of phthalimide phenyl hydrazide derivatives, have shown slight inhibition against both Gram-positive and Gram-negative bacteria, with some compounds displaying moderate to high activity against Streptococcus pyogenes and Pseudomonas aeruginosa. The antibacterial potency of this class of compounds appears to be highly dependent on the specific substitutions on the molecular scaffold.

| Bacterial Strain | Type | Compound 8 (MIC, µg/mL) | Compound 9 (MIC, µg/mL) | Ciprofloxacin (MIC, µg/mL) |

|---|---|---|---|---|

| Staphylococcus epidermidis | Gram-Positive | 0.24 | 0.002 | 0.122 |

| Bacillus subtilis | Gram-Positive | 0.002 | 0.12 | 0.24 |

| Staphylococcus aureus | Gram-Positive | 0.98 | 0.24 | 0.49 |

| Micrococcus luteus | Gram-Positive | 0.98 | 0.98 | 0.98 |

Antifungal Properties

The N'-phenylhydrazide scaffold has been identified as a promising basis for the development of novel antifungal agents. Extensive in vitro screening of synthesized N'-phenylhydrazides has demonstrated varying degrees of antifungal activity against multiple strains of Candida albicans, a common human fungal pathogen. Notably, many of these compounds exhibited superior inhibitory activity against fluconazole-resistant strains of C. albicans when compared to fluconazole itself.

Investigations into the antifungal mechanism suggest that some of these compounds induce the production of free radicals and reactive oxygen species within the fungal cells, leading to damage of the mycelium morphology. Hydrazine-based compounds have been shown to possess fungicidal activity, causing a significant and rapid reduction in C. albicans viability.

| Compound | C. albicans SC5314 | C. albicans 4395 (Fluconazole-Resistant) | C. albicans 5272 (Fluconazole-Resistant) |

|---|---|---|---|

| A₁₁ | 1.9 | 4.0 | 3.7 |

| B₁₄ | 32.0 | 16.0 | 16.0 |

| D₅ | 32.0 | 8.0 | 16.0 |

| Fluconazole | 0.25 | >64 | >64 |

Enzyme Inhibition Profiling

The antiviral activity against the Ebola virus, as previously discussed, is a prime example of protein-ligand interaction where N'-phenylacetohydrazide derivatives inhibit the function of the viral glycoprotein. Beyond this, compounds from this class have been investigated as inhibitors for a range of other enzymes.

Studies have shown that different hydrazide-hydrazone derivatives can act as inhibitors of:

Cholinesterases : Certain chiral hydrazide-hydrazone derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Carbonic Anhydrases : Novel nicotinic hydrazide derivatives and N-phenylacetamide conjugates have demonstrated potent inhibition of human carbonic anhydrase (hCA) isoforms I and II.

Laccase : A series of hydrazide-hydrazones have been screened as inhibitors of laccase from Trametes versicolor, with some derivatives showing competitive inhibition in the micromolar range.

Monoamine Oxidase (MAO) : Hydrazide/hydrazine (B178648) class compounds are known MAO inhibitors, and newly synthesized phenylhydrazone derivatives have shown selective and potent inhibitory activity against the hMAO-A isoform.

α-Glucosidase : This enzyme is a target for managing postprandial hyperglycemia, and certain cinnamohydrazide derivatives have displayed significant α-glucosidase inhibitory activity.

β-Glucuronidase : Phenoxyacetohydrazide Schiff bases have been identified as a source of potential lead molecules for β-glucuronidase inhibitors.

This broad range of enzyme inhibition highlights the potential of the N'-phenylacetohydrazide core structure as a template for designing specific inhibitors for various therapeutic targets.

Cyclooxygenase (COX) Inhibitory Activity and Selectivity

No studies were found that evaluated the inhibitory potential or selectivity of n,n'-Dimethyl-n'-phenylacetohydrazide against cyclooxygenase enzymes (COX-1 and COX-2). The scientific literature on COX inhibitors focuses on other classes of compounds, and research on hydrazone derivatives in this context does not specifically mention this compound nih.govresearchgate.netrsc.orgrjraap.com.

Inhibition of Microbial Enzymes (e.g., Tyrosinase)

There is no published research detailing the effects of this compound on microbial enzymes such as tyrosinase. While many natural and synthetic compounds are known tyrosinase inhibitors, this specific molecule has not been identified as such in the available literature nih.govmdpi.comnih.govmdpi.comresearchgate.net.

Cytochrome P450 (CYP51) Inhibition

Information regarding the interaction of this compound with cytochrome P450 enzymes, including CYP51, is absent from scientific databases. Research on CYP inhibition typically involves assessing potential drug-drug interactions, and this compound has not been a subject of such studies nih.govnih.gov.

DNA Binding Interactions

Modes of Binding (e.g., Intercalation)

No academic papers were found that investigate the potential for this compound to bind to DNA. Consequently, there is no information on its possible modes of binding, such as intercalation or groove binding. Studies on DNA interactions of hydrazide derivatives have focused on different molecular structures researchgate.net.

Biophysical Characterization (e.g., Fluorescence Quenching, Viscosity Measurements)

As there are no primary studies on the DNA binding of this compound, no biophysical characterization data from methods like fluorescence quenching, circular dichroism, or viscosity measurements are available.

Molecular Docking and Protein-Ligand Interaction Modeling

No molecular docking or other computational modeling studies involving this compound have been published. Such studies are typically performed to predict or explain observed biological activity, and in the absence of primary biological data, these computational analyses have not been conducted for this compound researchgate.netmdpi.com.

Prediction of Binding Affinities and Target Identification

There is no publicly available research data detailing the prediction of binding affinities or the identification of biological targets for this compound.

Analysis of Interaction Sites and Pharmacophore Models

There is no publicly available research data on the analysis of interaction sites or the development of pharmacophore models for this compound.

Q & A

Q. What are the standard synthetic routes for N,N'-Dimethyl-N'-phenylacetohydrazide, and how is its structure validated?

The compound is typically synthesized via acylation of benzhydrazide with substituted phenylacetyl chlorides, followed by cyclization using reagents like phosphorus oxychloride and hydrazine . For example, methyl 2-phenylacetate can be refluxed with hydrazine hydrate to yield 2-phenylacetohydrazide, which is then condensed with substituted aldehydes in methanol under acidic catalysis to form hydrazone derivatives . Structural validation involves:

- Elemental analysis to confirm stoichiometry.

- Melting point determination and mixed melting point comparisons to verify purity.

- Spectral data (e.g., IR, NMR) to identify functional groups and confirm cyclization .

Q. How is purity assessed for this compound in laboratory settings?

Purity is determined using:

- Chromatographic techniques : Thin-layer chromatography (TLC) with solvent systems like benzene/ethyl acetate (3:1) to monitor reaction progress and confirm homogeneity .

- High-performance liquid chromatography (HPLC) for quantitative purity analysis.

- Recrystallization in solvents like ethanol to remove impurities, followed by melting point consistency checks .

Q. What spectroscopic methods are critical for elucidating the structure of this compound?

- ¹H/¹³C NMR : Assigns proton and carbon environments, distinguishing between acylhydrazide and cyclized tetrazine derivatives .

- IR spectroscopy : Identifies characteristic peaks for N-H (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and aromatic C-H stretches .

- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns, such as m/z 356.46 for derivatives like N-[(Z)-1,3-diphenylprop-1-en-2-yl]-N'-methyl-N'-phenylacetohydrazide .

Advanced Research Questions

Q. How can fluorescence quenching elucidate the binding mechanism between this compound and serum albumin?

The interaction is studied via fluorescence titration :

- Prepare solutions of bovine serum albumin (BSA) and incrementally add the compound.

- Measure fluorescence intensity changes at λex = 280 nm and λem = 340 nm.

- Use the Stern-Volmer equation to calculate the quenching constant (KSV), and the modified Hill equation (Equation 3 in ) to determine binding constants (Kb) and binding sites (n). Weak binding (low Kb) suggests rapid plasma clearance, while strong binding correlates with prolonged bioavailability .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from:

- Experimental models : In vitro assays (e.g., COX-2 inhibition) vs. in vivo rat models (e.g., carrageenan-induced edema) .

- Structural variations : Substituents on the phenyl ring (e.g., electron-withdrawing groups) alter bioactivity. Compare derivatives like N'-(4-fluorobenzylidene)-2-phenylacetohydrazide with the parent compound.

- Dosage and protocols : Standardize assays (e.g., MTT for cytotoxicity, enzyme-linked immunosorbent assays for inflammatory markers) to ensure reproducibility .

Q. What methodological considerations are critical for designing in vivo anti-inflammatory studies with this compound?

- Animal models : Use Wistar rats (200–300 g) acclimatized for 48 hours pre-experiment.

- Dosing : Administer compounds orally or intraperitoneally at 50–100 mg/kg, with positive controls (e.g., indomethacin).

- Evaluation metrics : Measure paw edema reduction (%) at 1–6 hours post-carrageenan injection and assess histopathological changes .

- Ethical compliance : Follow institutional guidelines for animal welfare, including fasting protocols and humane endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.